![molecular formula C16H12ClKN2O3 B3373686 potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate CAS No. 1011405-15-4](/img/structure/B3373686.png)
potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate
Overview
Description
Potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate is a chemical compound . It is used for pharmaceutical testing . It has been mentioned in a study about the antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid .
Molecular Structure Analysis
The molecular weight of potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate is 354.83 . The InChI code is1S/C16H13ClN2O3.K/c17-11-5-7-12 (8-6-11)22-10-15-18-13-3-1-2-4-14 (13)19 (15)9-16 (20)21;/h1-8H,9-10H2, (H,20,21);/q;+1/p-1
. Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 354.83 . It is stored at room temperature .Scientific Research Applications
Antimicrobial Activity
This compound has been found to exhibit broad antimicrobial activity against various bacteria and fungi . It has shown effectiveness against Gram-positive bacteria like Listeria monocytogenes, Staphylococcus aureus, Bacillus subtilis, and Gram-negative bacteria like Psedomonas aeruginosa, Escherichia coli, Salmonella enteritidis, as well as Candida spp. .
Potential Treatment for MRSA Infections
The compound has shown potential for use in the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) infections . This is particularly significant given the increasing prevalence of antibiotic-resistant bacterial strains.
Antifungal Activity
The compound has demonstrated antifungal activity, particularly against Candida albicans . This suggests potential applications in the treatment of fungal infections.
Synthesis of New Benzamides
The compound has been used in the synthesis of new benzamides . These benzamides have been evaluated for their antifungal properties, suggesting potential applications in the development of new antifungal agents .
Synthesis of Thioureides
The compound has been used in the synthesis of thioureides . Thioureides are molecules that possess a wide spectrum of biological properties, including antimicrobial, antiviral, and anti-inflammatory activities .
Potential Use in Agriculture
Given the broad spectrum of antimicrobial and antifungal activities of thioureides, there is potential for the use of this compound in agriculture, particularly in the development of new pesticides and fungicides .
Safety and Hazards
properties
IUPAC Name |
potassium;2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3.K/c17-11-5-7-12(8-6-11)22-10-15-18-13-3-1-2-4-14(13)19(15)9-16(20)21;/h1-8H,9-10H2,(H,20,21);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWMKZLZPGTMND-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)[O-])COC3=CC=C(C=C3)Cl.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClKN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
potassium 2-[2-(4-chlorophenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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